molecular formula C13H13F3N2 B13721793 4-(4,4-Difluoropiperidin-1-ylmethyl)-3-fluorobenzonitrile

4-(4,4-Difluoropiperidin-1-ylmethyl)-3-fluorobenzonitrile

Cat. No.: B13721793
M. Wt: 254.25 g/mol
InChI Key: SJDXASLAMOMFEO-UHFFFAOYSA-N
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Description

4-(4,4-Difluoropiperidin-1-ylmethyl)-3-fluorobenzonitrile is a chemical compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a piperidine ring substituted with difluoromethyl groups and a benzonitrile moiety, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluoropiperidin-1-ylmethyl)-3-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a fluorinating agent.

    Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Coupling with Benzonitrile: The final step involves coupling the difluoropiperidine intermediate with a benzonitrile derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluoropiperidin-1-ylmethyl)-3-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-(4,4-Difluoropiperidin-1-ylmethyl)-3-fluorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as its role in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4,4-Difluoropiperidin-1-ylmethyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine
  • 4-(4,4-Difluoropiperidin-1-ylmethyl)-2-ethoxyphenylamine

Uniqueness

4-(4,4-Difluoropiperidin-1-ylmethyl)-3-fluorobenzonitrile stands out due to its unique combination of a difluoropiperidine ring and a benzonitrile moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C13H13F3N2

Molecular Weight

254.25 g/mol

IUPAC Name

4-[(4,4-difluoropiperidin-1-yl)methyl]-3-fluorobenzonitrile

InChI

InChI=1S/C13H13F3N2/c14-12-7-10(8-17)1-2-11(12)9-18-5-3-13(15,16)4-6-18/h1-2,7H,3-6,9H2

InChI Key

SJDXASLAMOMFEO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)CC2=C(C=C(C=C2)C#N)F

Origin of Product

United States

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